molecular formula C6H16Si B14160050 Isopropyltrimethylsilane CAS No. 3429-52-5

Isopropyltrimethylsilane

Cat. No.: B14160050
CAS No.: 3429-52-5
M. Wt: 116.28 g/mol
InChI Key: WDIWAJVQNKHNGJ-UHFFFAOYSA-N
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Description

Isopropyltrimethylsilane, also known as trimethylisopropylsilane, is an organosilicon compound with the molecular formula C6H16Si. It is a colorless liquid that is primarily used in organic synthesis as a reagent and intermediate. The compound is characterized by its silicon atom bonded to three methyl groups and one isopropyl group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyltrimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

(CH3)3SiCl+(CH3)2CHOH(CH3)3SiOCH(CH3)2+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{(CH}_3\text{)}_2\text{CHOH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOCH(CH}_3\text{)}_2 + \text{HCl} (CH3​)3​SiCl+(CH3​)2​CHOH→(CH3​)3​SiOCH(CH3​)2​+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Isopropyltrimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: It can be used with hydride donors such as lithium aluminum hydride.

    Substitution: Typical conditions involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

Isopropyltrimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: It is used in the production of silicone-based materials and coatings

Mechanism of Action

The mechanism of action of isopropyltrimethylsilane involves its ability to act as a hydride donor or acceptor in various chemical reactions. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

    Trimethylsilyl chloride: Used in similar substitution reactions but with different reactivity.

    Trimethylsilyl ether: Similar in structure but used primarily as a protecting group in organic synthesis.

    Trimethylsilyl hydride: Used as a reducing agent in organic synthesis.

Uniqueness: Isopropyltrimethylsilane is unique due to its combination of the isopropyl group and trimethylsilyl group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

trimethyl(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16Si/c1-6(2)7(3,4)5/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIWAJVQNKHNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187849
Record name Isopropyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-52-5
Record name Isopropyltrimethylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003429525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyltrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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